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Compound of Interest

Compound Name: 4,4'-Bipiperidine

Cat. No.: B102171 Get Quote

This document serves as a comprehensive technical guide on 4,4'-Bipiperidine, a cornerstone

building block for researchers, medicinal chemists, and professionals in drug development. We

will move beyond simple data reporting to provide an in-depth analysis of its core attributes,

synthesis, reactivity, and applications, grounded in the principles of scientific integrity and field-

proven expertise. Every protocol and claim is designed to be a self-validating system,

supported by authoritative references.

Core Identity and Physicochemical Landscape of
4,4'-Bipiperidine
4,4'-Bipiperidine is a saturated heterocyclic compound featuring two piperidine rings joined by

a carbon-carbon bond at their respective 4-positions. This structure provides a unique,

conformationally restricted yet flexible three-dimensional scaffold that is of significant interest in

the design of complex molecular architectures.

Definitive Identification: Structure and CAS Number
Precise identification is critical in research and development. The universally recognized

identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

CAS Number: 15336-72-8[1][2][3]

Molecular Formula: C₁₀H₂₀N₂[1][2]
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IUPAC Name: 4-(Piperidin-4-yl)piperidine[4]

Synonyms: 4,4'-Dipiperidine, [4,4']Bipiperidinyl

The molecule's structure consists of two interconnected saturated nitrogen-containing rings,

which are key to its chemical utility.

Caption: 2D representation of the 4,4'-Bipiperidine structure.

Key Physicochemical Data
A compound's utility in experimental work is dictated by its physical properties. These

parameters are essential for solvent selection, reaction setup, and purification strategies.

Property Value Source(s)

Molecular Weight 168.28 g/mol [1][2]

Appearance
White to off-white/green

crystalline powder
[1]

Melting Point 169 - 173 °C [1]

Solubility Soluble in methanol

pKa
~10.5 - 11.0 (Estimated for

protonated amines)

Note: Data points are aggregated from supplier technical sheets and may vary slightly based

on purity and analytical method.

Synthesis and Chemical Reactivity
The accessibility of 4,4'-Bipiperidine is predicated on efficient synthetic routes. Its subsequent

utility stems from the predictable reactivity of its secondary amine functionalities.

Prevailing Synthesis Route: Catalytic Hydrogenation
The industrial-scale production of 4,4'-Bipiperidine is predominantly achieved through the

catalytic hydrogenation of its aromatic precursor, 4,4'-bipyridine. This process reduces the two
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pyridine rings to their saturated piperidine counterparts.

Causality Behind Methodological Choices:

Catalyst Selection: Noble metal catalysts are required to overcome the high activation

energy associated with aromatic ring reduction. Rhodium on alumina (Rh/Al₂O₃) and

Ruthenium on carbon (Ru/C) are frequently chosen. Rhodium often provides high activity

under milder conditions, while ruthenium can be a more cost-effective option, albeit

sometimes requiring more forcing conditions. The solid support (alumina or carbon) provides

high surface area for the catalyst, maximizing efficiency.

Solvent Environment: Protic solvents like ethanol, methanol, or acetic acid are commonly

used. They effectively solubilize the starting material and product, and can also facilitate the

protonation steps involved in the hydrogenation mechanism on the catalyst surface.

Reaction Conditions: High hydrogen pressure (typically 5-50 bar) and elevated temperatures

(40-100 °C) are necessary to drive the reaction to completion by increasing the

concentration of hydrogen available at the catalyst surface and providing the thermal energy

to overcome the aromaticity of the pyridine rings.

Caption: General workflow for the synthesis of 4,4'-Bipiperidine.

Core Reactivity: N-Functionalization
The synthetic value of 4,4'-Bipiperidine is realized through the reactivity of its two secondary

nitrogen atoms. These nucleophilic centers are readily functionalized, allowing the scaffold to

be elaborated into more complex structures.

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.

Self-Validating Protocol: Selective Mono-Boc Protection

For sequential, differentiated functionalization of the two nitrogen atoms, a protection strategy

is essential. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and
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ease of removal under acidic conditions. Achieving mono-protection over di-protection is a

common challenge.

Methodology:

Dissolution: Dissolve 4,4'-Bipiperidine (1.0 eq) in a suitable solvent such as

dichloromethane (DCM) or methanol.

Acidification (Optional but recommended for selectivity): Add one equivalent of a strong acid

(e.g., HCl or trifluoroacetic acid). This protonates one of the nitrogen atoms, rendering it non-

nucleophilic and statistically favoring reaction at the other site.

Cooling: Cool the reaction mixture to 0 °C using an ice bath to control the reaction rate and

improve selectivity.

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in the

same solvent.

Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 1-4

hours. Monitor the disappearance of starting material and the formation of mono- and di-

protected products by TLC or LC-MS.

Work-up: Upon completion, neutralize the acid with a base (e.g., saturated NaHCO₃

solution). Extract the product into an organic solvent (e.g., DCM or ethyl acetate).

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate

under reduced pressure. The resulting crude material, a mixture of starting material, mono-,

and di-protected product, is then purified by silica gel column chromatography to isolate the

desired mono-Boc-4,4'-bipiperidine.

Applications in Drug Discovery and Materials
Science
The rigid, non-planar structure of the 4,4'-bipiperidine core makes it a privileged scaffold in

medicinal chemistry, serving as a three-dimensional anchor for pharmacophoric elements.
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Central Scaffold in CNS and Kinase Inhibitor Drug
Design
The piperidine motif is ubiquitous in drugs targeting the central nervous system (CNS). The

4,4'-bipiperidine core extends this utility, providing a framework to orient functional groups for

optimal interaction with receptors and enzymes. It has been investigated as a key intermediate

in the synthesis of agents for neurological disorders and as a scaffold for potent kinase

inhibitors in oncology. In many designs, one piperidine nitrogen acts as an attachment point for

a hinge-binding moiety, while the other is used to attach a group that projects into a solvent-

exposed region, often to tune solubility and pharmacokinetic properties.

Scaffold-Based Drug Design Logic

4,4'-Bipiperidine
Core

N1-Functionalization

N2-Functionalization
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Pharmacophore B
(e.g., Solubility/Selectivity Group)
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Click to download full resolution via product page

Caption: Logical workflow for utilizing the 4,4'-bipiperidine scaffold.

Ligand in Materials Science
Beyond pharmaceuticals, 4,4'-Bipiperidine serves as a bidentate ligand in coordination

chemistry. Its two nitrogen atoms can coordinate with metal centers to form metal-organic

frameworks (MOFs) and specialty polymers, contributing to materials with enhanced thermal

stability and specific mechanical properties.

Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety.

Hazard Identification: Causes skin irritation and serious eye damage.[4]
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-

shields or goggles, and a lab coat.

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid

breathing dust. Wash hands thoroughly after handling.

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Always consult the full Safety Data Sheet (SDS) from the supplier before use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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